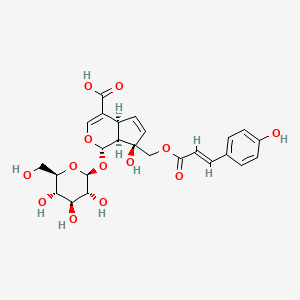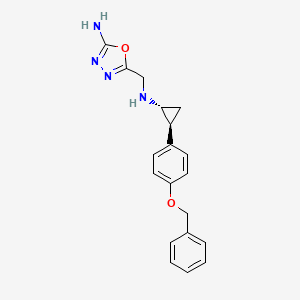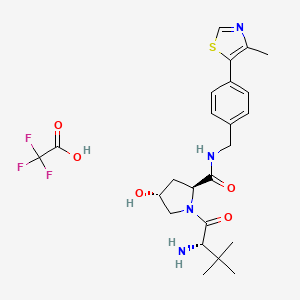
Protein degrader 1 TFA
Overview
Description
Mechanism of Action
Target of Action
Protein degrader 1 TFA, also known as (S,R,S)-AHPC (TFA), is a small molecule ligand for VHL , an E3 ligase . E3 ligases are a class of proteins that play a crucial role in the ubiquitin-proteasome system (UPS), a cellular mechanism responsible for protein degradation .
Mode of Action
The compound operates through a mechanism known as targeted protein degradation (TPD) . It functions as a PROTAC (proteolysis-targeting chimera) , a type of molecule that can simultaneously bind to a protein of interest (POI) and an E3 ligase . This dual binding brings the POI into proximity with the E3 ligase, leading to the tagging of the POI with ubiquitin, a small protein that signals for degradation . The ubiquitin-tagged POI is then recognized by the proteasome, a large protein complex that degrades the tagged protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells, playing a crucial role in maintaining protein homeostasis . By inducing the degradation of specific proteins, this compound can influence various cellular processes that these proteins are involved in .
Pharmacokinetics
It’s worth noting that most clinical candidates for targeted protein degradation are designed fororal administration . The design strategy often prioritizes low molecular weight to improve oral absorption and optimizes for low intrinsic clearance to mitigate high first-pass metabolism .
Result of Action
The result of this compound’s action is the degradation of the target protein . By inducing the degradation of specific proteins, the compound can modulate the levels of these proteins in cells, potentially influencing various cellular processes and pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the cellular environment , including the presence of other proteins and molecules that can interact with the compound or its targets . Additionally, factors such as pH and temperature can influence the stability of the compound . .
Biochemical Analysis
Biochemical Properties
Protein Degrader 1 TFA plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, leading to their degradation . For instance, it has been reported to degrade splicing factor 3B1 (SF3B1), a protein involved in pre-mRNA splicing . The nature of these interactions is typically characterized by the binding of this compound to the target protein, which then recruits an E3 ubiquitin ligase to ubiquitinate the target protein, marking it for degradation .
Cellular Effects
This compound influences cell function by modulating the levels of specific proteins within the cell . By degrading target proteins, it can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the degradation of SF3B1 can influence the splicing of pre-mRNA, thereby affecting gene expression .
Molecular Mechanism
The mechanism of action of this compound involves the recruitment of an E3 ubiquitin ligase to the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and cellular functions .
Dosage Effects in Animal Models
Higher doses may lead to more extensive protein degradation, but could also result in off-target effects or toxicity .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in eukaryotic cells . The compound interacts with E3 ubiquitin ligases in this pathway to induce the degradation of target proteins .
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its role in protein degradation . As a PROTAC, it is designed to be able to access various compartments within the cell to reach its target proteins .
Preparation Methods
MDK7526 (TFA) is synthesized through a series of chemical reactions involving the coupling of specific reagents under controlled conditions. The synthetic route typically involves the use of trifluoroacetic acid (TFA) as a reagent in the purification process. The industrial production of MDK7526 (TFA) involves the use of high-performance liquid chromatography (HPLC) for purification, ensuring high purity and yield .
Chemical Reactions Analysis
MDK7526 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include trifluoroacetic anhydride, potassium permanganate, and various acids and bases. .
Scientific Research Applications
MDK7526 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Utilized in the study of protein-protein interactions and the recruitment of the von Hippel-Lindau protein.
Medicine: Potential applications in the development of therapies for diseases involving protein dysregulation.
Industry: Used in the purification and analysis of peptides and proteins
Comparison with Similar Compounds
MDK7526 (TFA) is unique due to its specific structure and mechanism of action. Similar compounds include:
VH032-NH2: Another VH032-based VHL ligand used in the recruitment of the von Hippel-Lindau protein.
PROTAC-VHL-ligand: A compound used in the formation of PROTACs for targeted protein degradation.
GMB-475: A PROTAC that induces the degradation of BCR-ABL1 with an IC50 of 1.11 μM in Ba/F3 cells .
MDK7526 (TFA) stands out due to its high specificity and efficiency in targeting the androgen receptor for degradation.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNZARGJXDPTDJ-MSSRUXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


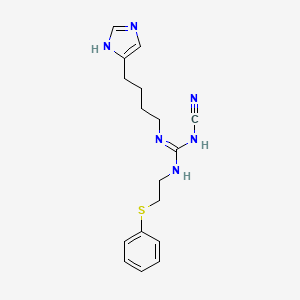
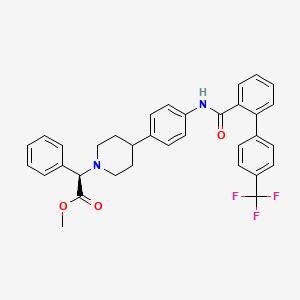
![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

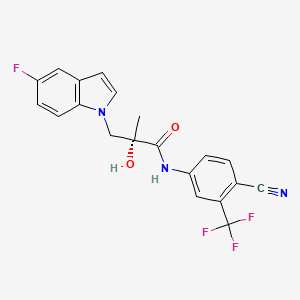
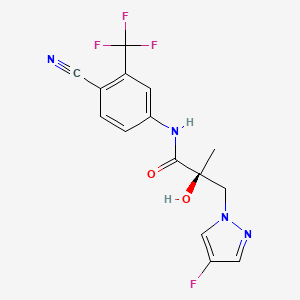
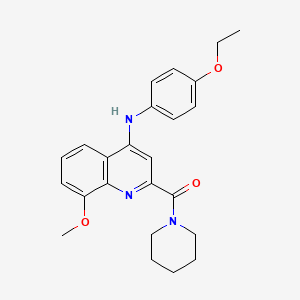
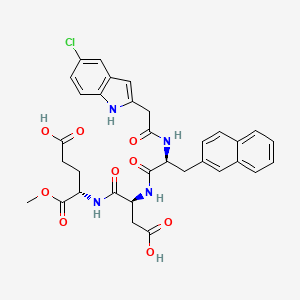
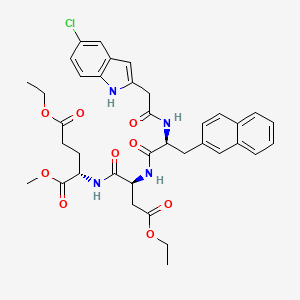
![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)

